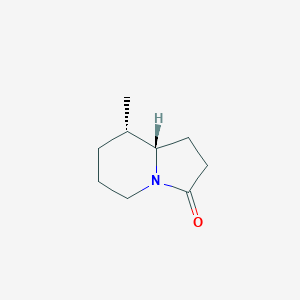

Trans-8-methylhexahydroindolizin-3(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

(8S,8aS)-8-methyl-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one |

InChI |

InChI=1S/C9H15NO/c1-7-3-2-6-10-8(7)4-5-9(10)11/h7-8H,2-6H2,1H3/t7-,8-/m0/s1 |

InChI Key |

UIPIFRBRNRAGAX-YUMQZZPRSA-N |

Isomeric SMILES |

C[C@H]1CCCN2[C@H]1CCC2=O |

Canonical SMILES |

CC1CCCN2C1CCC2=O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Trans 8 Methylhexahydroindolizin 3 2h One

Retrosynthetic Analysis for the Trans-8-methylhexahydroindolizin-3(2H)-one Skeleton

A retrosynthetic analysis of this compound reveals several potential disconnections to simplify the target molecule into readily available starting materials. The core bicyclic lactam structure suggests key bond formations to consider during the forward synthesis.

One logical disconnection is the C-N bond of the lactam, leading to a substituted piperidine precursor. This approach, however, can be challenging in terms of regioselectivity during the cyclization step. A more common and effective strategy involves the disconnection of the C4-N bond or the C8a-N bond, which simplifies the target to acyclic or monocyclic precursors.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the C8a-C1 bond: This bond can be formed through an intramolecular cyclization. This retrosynthetic step leads to a substituted piperidine derivative, specifically a 2-(3-oxobutyl)piperidine derivative. The stereochemistry at C8 can be established from a chiral precursor or through a stereoselective reaction.

Disconnection of the piperidine ring: The piperidine ring itself can be disconnected at the C-N bond, leading back to an acyclic amino ketone or amino ester. For instance, an intramolecular reductive amination of a δ-amino ketone could be a viable synthetic step.

Alternative Disconnection: Another strategic bond disconnection is at the C5-C6 bond, which could be formed via an intramolecular Michael addition. This approach would start from a suitably functionalized acyclic precursor containing both an amine and an α,β-unsaturated carbonyl moiety.

These disconnections suggest that key forward synthetic strategies would likely involve intramolecular cyclization reactions, such as N-acyliminium ion cyclization, reductive amination, or Michael additions, to construct the bicyclic core with the desired trans stereochemistry.

Enantioselective and Diastereoselective Synthetic Approaches to this compound

Achieving the correct stereochemistry at the C8 and C8a positions is a critical aspect of synthesizing this compound. Various enantioselective and diastereoselective methods can be employed to control these stereocenters.

The Hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings and can be adapted for the synthesis of the piperidine portion of the indolizinone skeleton. wikipedia.org In a potential approach, a diene could react with an imine or a related heterodienophile to form a tetrahydropyridine derivative. Subsequent functional group manipulations and ring closure would then yield the desired bicyclic lactam.

For the synthesis of the target molecule, an inverse-electron-demand aza-Diels-Alder reaction could be envisioned. This would involve the reaction of an electron-rich dienophile with an electron-deficient azadiene. The stereochemical outcome of the cycloaddition can often be controlled by the use of chiral auxiliaries or chiral Lewis acid catalysts, thus setting the stereocenters that will ultimately become C8 and C8a.

| Reaction Type | Reactants | Product | Stereocontrol |

| Inverse-Electron-Demand Aza-Diels-Alder | Electron-rich dienophile + Electron-deficient azadiene | Tetrahydropyridine derivative | Chiral auxiliary or chiral Lewis acid |

Intramolecular cyclization is a highly effective strategy for constructing bicyclic systems like hexahydroindolizinone. Several cascade reactions, where multiple bonds are formed in a single operation, can lead to the efficient synthesis of the target molecule.

One such approach is the enantioselective intramolecular aza-Michael reaction. nih.govnih.gov This strategy has been successfully employed in the synthesis of fluorinated indolizidinone derivatives. nih.govnih.gov A similar strategy could be adapted for this compound. This would involve an acyclic precursor containing a Michael acceptor and a chiral amine. The intramolecular conjugate addition would form the piperidine ring, and the stereochemistry at C8 would be controlled by the chiral amine or a chiral catalyst. Subsequent ring-closing metathesis (RCM) or other cyclization methods could then be used to form the second ring.

Another powerful method involves the cyclization of N-acyliminium ions. These reactive intermediates can be generated from cyclic amides and can undergo intramolecular cyclization with a tethered nucleophile to form the bicyclic indolizinone skeleton. The stereoselectivity of this cyclization can be controlled by the existing stereocenters in the precursor molecule.

Reductive and oxidative methods play a crucial role in the formation of the indolizinone ring system.

Reductive Amination: Intramolecular reductive amination is a key strategy for the formation of the piperidine ring. wikipedia.orgmasterorganicchemistry.comyoutube.comjocpr.com This reaction involves the cyclization of an amino-aldehyde or amino-ketone precursor to form a cyclic iminium ion, which is then reduced in situ to the corresponding amine. The stereochemical outcome can be influenced by the choice of reducing agent and the reaction conditions. For the synthesis of this compound, a precursor containing a δ-amino ketone functionality could undergo stereoselective intramolecular reductive amination to form the piperidine ring with the desired trans relationship between the methyl group at C8 and the substituent at C8a.

| Precursor | Key Reaction | Reducing Agent | Product |

| δ-Amino ketone | Intramolecular Reductive Amination | Sodium cyanoborohydride, Sodium triacetoxyborohydride | Substituted Piperidine |

Oxidative Cyclization: Oxidative cyclization methods can also be employed to construct the indolizinone core. nih.govrsc.orgmdpi.comsemanticscholar.org For example, the palladium-catalyzed oxidative cyclization of an appropriate unsaturated amine precursor could lead to the formation of the bicyclic system. rsc.orgsemanticscholar.org These reactions often proceed through a C-H activation mechanism and can offer a direct route to the desired heterocyclic framework.

The stereocontrolled formation of C-C and C-N bonds is fundamental to the synthesis of this compound.

Stereocontrolled C-C Bond Formation: The stereocenter at C8 bearing the methyl group can be introduced through various stereocontrolled C-C bond-forming reactions. For instance, the conjugate addition of a methyl organocuprate to an α,β-unsaturated lactam precursor can establish the C8 stereocenter with high diastereoselectivity. Alternatively, an asymmetric alkylation of a piperidinone enolate could be employed.

Stereocontrolled C-N Bond Formation: The formation of the C8a-N bond is a critical step in many synthetic routes. Palladium-catalyzed intramolecular C-N bond formation has emerged as a powerful tool for the synthesis of indolizidine skeletons. nih.gov This can involve the cyclization of an allylic acetate with a tethered amine nucleophile, proceeding through a π-allylpalladium intermediate. The stereochemistry of the newly formed C-N bond can be controlled by the stereochemistry of the starting material.

Development of Novel and Efficient Synthetic Pathways for this compound

While direct synthetic routes to this compound are not extensively reported, the development of novel and efficient pathways can be guided by methodologies applied to similar indolizidinone structures. A particularly relevant example is the enantioselective synthesis of the constitutional isomer, (8R,8aS)-8-methylhexahydroindolizin-5-one. researchgate.net This synthesis utilizes a catalytic hydrogenation of a dihydroindolizidinone precursor, where the hydrogenation occurs preferentially from the endo-face to give the desired stereochemistry. researchgate.net

A proposed novel pathway for this compound could involve a domino reaction sequence. For example, a one-pot process combining a Michael addition, intramolecular cyclization, and subsequent reduction could efficiently assemble the bicyclic core from simple acyclic precursors. The use of organocatalysis or transition metal catalysis in such a cascade could provide excellent stereocontrol.

Furthermore, enzymatic resolutions or desymmetrization of meso-intermediates could offer highly enantioselective routes to key chiral building blocks for the synthesis of the target molecule.

Green Chemistry Principles and Atom Economy in this compound Synthesis

Green chemistry is a design philosophy that aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. The twelve principles of green chemistry provide a framework for chemists to design safer, more efficient, and environmentally benign syntheses. In the context of synthesizing this compound, several of these principles are particularly relevant.

A key strategy in the synthesis of related indolizidinone structures involves the catalytic hydrogenation of a dihydroindolizidinone precursor. researchgate.net This approach aligns well with several green chemistry principles. Catalytic reactions are inherently greener than stoichiometric reactions because they use small amounts of a catalyst to facilitate a transformation, reducing the amount of waste generated. nih.gov Furthermore, catalytic hydrogenation often utilizes molecular hydrogen as a reagent, which is a clean and atom-economical reducing agent, producing only water as a byproduct in many cases.

Another green aspect of this synthetic approach is the potential for stereoselectivity. researchgate.net By controlling the stereochemistry of the reaction, chemists can avoid the need for separating unwanted stereoisomers, which is a process that often requires additional solvents and energy, generating more waste.

Atom Economy: A Quantitative Measure of Greenness

One of the most important metrics in green chemistry is atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

Hypothetical Atom Economy Calculation

Reaction:

8-methyl-1,2,5,6,7,8-hexahydroindolizin-3(2H)-one + H₂ --(Catalyst)--> this compound

To perform a precise atom economy calculation, the full reaction including all reagents and their stoichiometry would be necessary. However, for this illustrative hydrogenation step, the theoretical atom economy approaches 100% because all the atoms of the hydrogen molecule are incorporated into the final product.

Table 1: Theoretical Atom Economy of the Hydrogenation Step

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Atoms Incorporated into Product |

| 8-methyl-1,2,5,6,7,8-hexahydroindolizin-3(2H)-one | C₉H₁₃NO | 151.21 | All |

| Hydrogen | H₂ | 2.02 | All |

| Product | |||

| This compound | C₉H₁₅NO | 153.23 | - |

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

Atom Economy (%) = (153.23 / (151.21 + 2.02)) x 100 ≈ 100%

This high atom economy highlights the efficiency of addition reactions like hydrogenation in the context of green chemistry.

Further Considerations for a Greener Synthesis

Beyond atom economy, other green chemistry principles can be applied to the synthesis of this compound:

Safer Solvents and Auxiliaries: The choice of solvent is critical. Ideally, the reaction would be conducted in a benign solvent, such as water or a renewable solvent, to minimize environmental impact. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Catalytic processes often allow for milder reaction conditions.

Use of Renewable Feedstocks: While not explicitly detailed in the search results for this specific molecule, the principles of green chemistry encourage the use of starting materials derived from renewable resources.

Challenges and Future Directions

While the catalytic hydrogenation approach is promising from a green chemistry perspective, challenges remain. The development of highly selective and active catalysts that can operate under mild conditions is an ongoing area of research. Furthermore, a complete green synthesis would require the evaluation of the entire synthetic sequence, from starting materials to the final product, to minimize waste and environmental impact at every step.

Future research in the synthesis of this compound and related compounds will likely focus on the development of novel catalytic systems, the use of greener reaction media, and the design of more convergent and atom-economical synthetic routes. By embracing the principles of green chemistry, the chemical community can continue to develop innovative and sustainable methods for the synthesis of valuable molecules.

Mechanistic Investigations and Reaction Pathway Elucidation for Trans 8 Methylhexahydroindolizin 3 2h One Syntheses

Detailed Analysis of Reaction Mechanisms and Intermediates

The formation of the hexahydroindolizinone core often proceeds through an intramolecular cyclization strategy. A prominent and well-understood pathway for the construction of the five-membered ring fused to a six-membered piperidine ring is the Dieckmann condensation. libretexts.orgfiveable.mepw.livewikipedia.orgyoutube.com This intramolecular reaction of a diester in the presence of a base affords a β-keto ester, which is a direct precursor to the target indolizinone.

The generally accepted mechanism for the Dieckmann condensation, as it applies to the synthesis of a hexahydroindolizinone precursor, can be outlined in the following steps:

Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, abstracts an acidic α-proton from one of the ester groups of a suitable acyclic diester precursor. This deprotonation results in the formation of a resonance-stabilized enolate ion. libretexts.orgfiveable.me

Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. fiveable.me This intramolecular cyclization leads to the formation of a cyclic tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group (e.g., ethoxide). This step results in the formation of the cyclic β-keto ester. libretexts.org

Deprotonation of the β-keto Ester: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base generated in the previous step readily deprotonates this position, forming a new, highly stabilized enolate. This final deprotonation is often the thermodynamic driving force for the reaction. libretexts.org

Protonation: A final workup step with a Brønsted-Lowry acid (e.g., H₃O⁺) protonates the enolate to yield the neutral cyclic β-keto ester. wikipedia.org

Subsequent to the Dieckmann condensation, the resulting β-keto ester can be converted to trans-8-methylhexahydroindolizin-3(2H)-one through a series of reactions including hydrolysis, decarboxylation, and reduction of the ketone, followed by reductive amination or other nitrogen incorporation strategies to form the piperidine ring.

Alternative mechanistic pathways to the indolizidinone core may involve palladium-catalyzed intramolecular C-H insertion reactions. researchgate.net In such processes, a palladium catalyst activates a C-H bond, enabling an intramolecular cyclization to form the bicyclic ring system. The intermediates in these reactions would involve organopalladium species.

Understanding Stereochemical Control and Selectivity in Indolizinone Ring Closure

The stereochemistry of the final this compound product is critically dependent on the stereochemistry of the starting materials and the conditions of the cyclization and subsequent reduction steps. The "trans" configuration refers to the relative orientation of the methyl group at the C-8 position and the bridgehead proton at C-8a.

Stereoelectronic effects play a crucial role in determining the conformational preferences of intermediates and transition states, thereby influencing the stereochemical outcome. wikipedia.orgbeilstein-journals.org These effects arise from the spatial orientation of orbitals and the stabilizing interactions between them, such as hyperconjugation. beilstein-journals.org For instance, in the reduction of a dihydroindolizidinone precursor, the approach of the reducing agent can be directed by stereoelectronic factors, leading to the preferential formation of one diastereomer over another. The interaction between the lone pair of electrons on the nitrogen atom and the antibonding orbitals of adjacent bonds can influence the conformation of the ring system and dictate the facial selectivity of reactions. beilstein-journals.org

The selectivity of the ring closure can also be influenced by the pre-existing stereocenters in the acyclic precursor. The use of chiral starting materials or chiral auxiliaries can direct the formation of a specific enantiomer of the target compound.

In the context of catalytic hydrogenation of a dihydroindolizidinone precursor, the reaction often occurs preferentially from the less sterically hindered face of the molecule. However, stereoelectronic effects can sometimes override simple steric considerations, leading to unexpected stereochemical outcomes. wikipedia.org

Role and Design of Catalytic Systems in Hexahydroindolizinone Formation

Catalytic systems are instrumental in achieving high efficiency and selectivity in the synthesis of hexahydroindolizinones. Both rhodium and palladium-based catalysts have been employed in reactions that form key bonds within the bicyclic structure.

Rhodium catalysts are particularly known for their ability to catalyze C-H activation and hydroformylation reactions. nih.govcore.ac.ukresearchgate.net In the context of hexahydroindolizinone synthesis, a rhodium catalyst could be employed to functionalize a specific C-H bond in a precursor, setting the stage for a subsequent cyclization. The design of the ligand sphere around the rhodium center is crucial for controlling the reactivity and selectivity of these transformations. researchgate.net For instance, the choice of phosphine ligands can influence the electronic and steric properties of the catalyst, thereby affecting its activity and the regioselectivity of the reaction. researchgate.net

Palladium catalysts are widely used for a variety of cross-coupling and cyclization reactions. researchgate.netrsc.org Palladium-catalyzed intramolecular reactions, such as the amination of vinyl groups or C-H insertion, can be powerful methods for constructing the indolizinone skeleton. researchgate.netrsc.org The mechanism of these reactions typically involves a catalytic cycle of oxidative addition, migratory insertion, and reductive elimination. The design of these catalysts often focuses on the use of specific ligands that can stabilize the palladium intermediates and promote the desired reaction pathway.

The choice of support for heterogeneous catalysts can also significantly impact their performance. For example, the pore size and surface properties of a support material can influence the mass transfer of reactants and products and the dispersion of the active metal particles. core.ac.ukmdpi.com

Advanced Spectroscopic Characterization and Structural Confirmation of Trans 8 Methylhexahydroindolizin 3 2h One and Its Synthetic Precursors

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds in solution. longdom.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are fundamental for establishing the carbon skeleton and the relative stereochemistry of Trans-8-methylhexahydroindolizin-3(2H)-one.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum reveals the number and type of carbon atoms (C, CH, CH₂, CH₃). For this compound, the ¹H spectrum would show distinct signals for the methyl protons, the bridgehead proton (H-8a), and the various methylene (B1212753) protons of the bicyclic system. The ¹³C spectrum would display ten unique carbon signals, including a characteristic downfield signal for the amide carbonyl carbon (C-3).

2D NMR Techniques: To unambiguously assign these signals and determine the stereochemistry, a suite of 2D NMR experiments is employed. longdom.org

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through chemical bonds. longdom.org This would be crucial for tracing the connectivity within the six- and five-membered rings of the indolizinone core.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting different spin systems and identifying quaternary carbons. For instance, correlations from the methyl protons (H-9) to C-8 and C-8a would confirm the position of the methyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are close to each other, providing critical information for stereochemical assignment. To confirm the trans configuration, a NOESY experiment would be expected to show a lack of correlation between the methyl protons (H-9) and the bridgehead proton (H-8a), indicating they are on opposite faces of the ring system.

A summary of expected NMR data is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Data predicted based on typical chemical shifts for similar heterocyclic systems.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key 2D Correlations (HMBC) | Key 2D Correlations (NOESY) |

| 1 | ~45.5 | ~3.2 (m), ~2.8 (m) | C-2, C-8a, C-5 | H-2, H-8a |

| 2 | ~28.0 | ~2.1 (m), ~1.9 (m) | C-1, C-3 | H-1 |

| 3 | ~172.0 | - | - | - |

| 5 | ~55.0 | ~3.5 (m), ~3.0 (m) | C-3, C-6, C-8a | H-6 |

| 6 | ~25.0 | ~1.8 (m), ~1.6 (m) | C-5, C-7, C-8 | H-5, H-7 |

| 7 | ~30.0 | ~1.7 (m), ~1.5 (m) | C-6, C-8, C-8a | H-6, H-8 |

| 8 | ~38.0 | ~2.0 (m) | C-6, C-7, C-8a, C-9 | H-7, H-9 |

| 8a | ~65.0 | ~2.5 (m) | C-1, C-5, C-7, C-8 | H-1, H-5, H-7 |

| 9 (CH₃) | ~18.0 | ~1.1 (d, J≈7 Hz) | C-8, C-8a | H-8 |

The indolizinone scaffold contains fused saturated rings that can exist in different conformations. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, is a powerful technique for studying these conformational dynamics. rsc.org

For indolizinone derivatives, the six-membered ring can potentially undergo a chair-chair interconversion. If the energy barrier for this process is within the NMR timescale, signal broadening and coalescence may be observed as the temperature is changed. nih.gov By analyzing the line shapes of the signals at different temperatures, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational exchange process. Such studies provide insight into the flexibility of the ring system and the relative stability of different conformers, which can be influenced by the substitution pattern. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. nih.gov

For this compound, the molecular formula is C₁₀H₁₇NO. HRMS analysis, often using a soft ionization technique like Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The experimentally measured m/z value would be compared to the theoretically calculated exact mass to confirm the molecular formula.

Table 2: Molecular Formula Verification of this compound by HRMS

| Parameter | Value |

| Molecular Formula | C₁₀H₁₇NO |

| Ion Species | [M+H]⁺ |

| Calculated Exact Mass | 168.1383 |

| Expected Experimental Mass | 168.1383 ± 0.0008 (for 5 ppm accuracy) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its molecular vibrations. researchgate.net These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. For this compound, the most prominent and diagnostic absorption band would be the strong C=O stretching vibration of the tertiary amide (lactam) functional group, typically appearing in the range of 1630-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations just below 3000 cm⁻¹ and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light and provides information on vibrational modes that cause a change in molecular polarizability. researchgate.net While the amide C=O stretch is also visible in the Raman spectrum, non-polar bonds often give stronger signals. The C-C and C-H vibrations of the aliphatic rings would be clearly observable.

Table 3: Expected Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H (sp³) | Stretching | 2850 - 2960 | IR, Raman |

| C=O (Amide) | Stretching | 1630 - 1680 | IR (Strong), Raman (Moderate) |

| CH₂ | Scissoring | 1450 - 1470 | IR |

| C-N | Stretching | 1180 - 1360 | IR |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination (if applicable)

This compound possesses multiple stereocenters (at C-8 and C-8a) and is therefore a chiral molecule. Chiroptical techniques are essential for determining its absolute configuration. Electronic Circular Dichroism (ECD) is a powerful method for this purpose. nih.gov

ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net The resulting spectrum, a plot of this difference (Δε) versus wavelength, is highly sensitive to the three-dimensional arrangement of atoms. The absolute configuration of a synthesized sample can be determined by comparing its experimental ECD spectrum to the spectrum of a known standard or, more commonly, to a spectrum predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). rsc.orgnih.gov A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., (8R, 8aS)) provides strong evidence for that absolute configuration.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline compound. It provides an unambiguous confirmation of atomic connectivity, bond lengths, bond angles, and both relative and absolute stereochemistry.

If a suitable single crystal of this compound or a precursor can be grown, X-ray diffraction analysis would yield a detailed molecular structure. This would definitively confirm the trans relationship between the C-8 methyl group and the C-8a bridgehead proton. nih.gov Furthermore, if the crystal belongs to a chiral space group and anomalous dispersion data are collected, the absolute configuration of the molecule can be determined with high confidence. The crystallographic data would be deposited in a public database and summarized by key parameters.

Table 4: Representative Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | e.g., P2₁2₁2₁ (chiral) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z | Number of molecules per unit cell |

| Key Bond Lengths | e.g., C3=O, C8a-N4 |

| Key Torsion Angles | e.g., H-C8a-C8-C9(H₃) |

Computational Chemistry and Theoretical Studies of Trans 8 Methylhexahydroindolizin 3 2h One

Quantum Chemical Calculations for Structural Optimization and Energetic Profiling

Quantum chemical calculations are fundamental to modern chemical research, providing a detailed picture of molecular geometries and energies. For trans-8-methylhexahydroindolizin-3(2H)-one, methods such as Density Functional Theory (DFT) are employed to determine its most stable three-dimensional structure.

Structural optimization is typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311+G**, to find the geometry that corresponds to the lowest energy state on the potential energy surface. These calculations yield precise bond lengths, bond angles, and dihedral angles for the molecule's ground state.

Energetic profiling provides crucial data about the molecule's stability and electronic character. Key parameters derived from these calculations include the total electronic energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability. For similar heterocyclic systems, these gaps are typically in the range of 4-6 eV, suggesting significant stability. researchgate.net

Table 1: Calculated Energetic Properties for this compound

| Parameter | Calculated Value (Illustrative) | Method/Basis Set |

|---|---|---|

| Total Energy (Hartree) | -518.745 | B3LYP/6-311+G |

| HOMO Energy (eV) | -6.89 | B3LYP/6-311+G |

| LUMO Energy (eV) | -1.25 | B3LYP/6-311+G |

| HOMO-LUMO Gap (eV) | 5.64 | B3LYP/6-311+G |

| Dipole Moment (Debye) | 3.12 | B3LYP/6-311+G** |

Conformational Analysis and Interconversion Pathways of the Hexahydroindolizinone Ring System

The hexahydroindolizinone ring system is a fused bicyclic structure composed of a six-membered and a five-membered ring. This structure is not rigid and can exist in several different conformations. Conformational analysis aims to identify these stable conformers and determine the energy barriers for interconversion between them. nih.gov

The six-membered ring can adopt classic chair, boat, and twist-boat conformations, while the five-membered ring typically exists in envelope or twist forms. dalalinstitute.com The fusion of these rings introduces constraints that influence which conformations are energetically favorable. For the trans-fused system of this compound, the most stable conformation is generally one where the six-membered ring is in a chair form.

Computational techniques like molecular dynamics (MD) simulations and potential energy surface (PES) scans are used to explore the conformational landscape. nih.gov A PES scan involves systematically changing a specific dihedral angle and calculating the energy at each step, allowing for the mapping of energy minima (stable conformers) and transition states (energy barriers). These studies can reveal the likelihood of different conformations existing at room temperature and the pathways for their interconversion. rsc.org

Table 2: Relative Energies of Potential Conformers of the Hexahydroindolizinone Ring

| Conformer | Description | Relative Energy (kcal/mol) (Illustrative) |

|---|---|---|

| Chair-Envelope (C1) | Six-membered ring in chair form, five-membered ring in envelope. | 0.00 (Most Stable) |

| Chair-Twist (C2) | Six-membered ring in chair form, five-membered ring in twist. | 1.25 |

| Twist Boat-Envelope (C3) | Six-membered ring in twist-boat, five-membered ring in envelope. | 5.80 |

| Interconversion TS (C1-C3) | Transition state between Chair and Twist-Boat forms. | 10.50 |

Computational Modeling of Reaction Mechanisms and Transition States in this compound Synthesis

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical modeling can map out the entire reaction pathway, identify intermediates, and calculate the structures and energies of transition states. researchgate.net

A common synthetic route might involve a cyclization reaction. Using DFT methods, researchers can model the reactants, products, and the high-energy transition state that connects them. Locating the transition state is crucial, as its energy determines the activation energy (ΔE‡) of the reaction, which in turn governs the reaction rate. researchgate.net Calculations can confirm that a proposed transition state structure correctly connects the reactants and products through intrinsic reaction coordinate (IRC) analysis.

Furthermore, computational models can explain the stereoselectivity of a reaction. By comparing the activation energies for pathways leading to different stereoisomers (e.g., trans vs. cis products), chemists can predict which isomer will be preferentially formed. In the case of this compound, calculations would be expected to show a lower activation energy for the pathway leading to the trans isomer compared to the cis isomer, explaining its formation as the major product. researchgate.net

Table 3: Calculated Activation Energies for a Key Cyclization Step

| Parameter | Pathway to Trans Isomer (Illustrative) | Pathway to Cis Isomer (Illustrative) |

|---|---|---|

| Reactant Complex Energy (kcal/mol) | 0.0 | 0.0 |

| Transition State Energy (kcal/mol) | +15.2 | +18.5 |

| Activation Energy (ΔE‡) (kcal/mol) | 15.2 | 18.5 |

| Product Energy (kcal/mol) | -25.7 | -22.1 |

Prediction and Validation of Spectroscopic Parameters via Theoretical Methods

Theoretical methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

After obtaining the optimized geometry of this compound, further calculations can be performed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). ifj.edu.pl These theoretical values are often scaled or compared with a reference compound (like tetramethylsilane, TMS) to improve their correlation with experimental results.

Similarly, vibrational frequencies corresponding to IR absorption bands can be calculated by analyzing the second derivatives of the energy. The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum, which helps in the assignment of experimental peaks to specific molecular vibrations, such as the characteristic C=O stretch of the ketone group.

Table 4: Comparison of Theoretical and Experimental Spectroscopic Data (Illustrative)

| Parameter | Theoretical Value | Experimental Value |

|---|---|---|

| 13C NMR Chemical Shift (C=O) | 175.4 ppm | 173.8 ppm |

| 1H NMR Chemical Shift (C8-H) | 2.88 ppm | 2.95 ppm |

| IR Frequency (C=O stretch) | 1725 cm-1 | 1710 cm-1 |

| IR Frequency (C-N stretch) | 1180 cm-1 | 1172 cm-1 |

This close agreement between predicted and measured spectroscopic data provides strong validation for the computationally determined structure of the molecule. researchgate.net

Trans 8 Methylhexahydroindolizin 3 2h One As a Synthon and Precursor in Complex Molecule Synthesis

Strategic Utilization in the Total Synthesis of Indolizidine Alkaloids

The inherent structural features of trans-8-methylhexahydroindolizin-3(2H)-one make it an ideal precursor for a range of indolizidine alkaloids, which are characterized by a nitrogen atom at the bridgehead of a fused five- and six-membered ring system. A prominent example of its utility is in the synthesis of certain Elaeocarpus alkaloids, a class of natural products known for their unique structures and biological activities.

In a notable synthetic approach to the Elaeocarpus alkaloid (±)-elaeokanine C, a closely related derivative of this compound serves as a key intermediate. The synthesis underscores the strategic importance of the pre-existing trans-indolizidine core, which dictates the stereochemical outcome of subsequent transformations. The general strategy involves the elaboration of the existing framework to introduce the specific side chains and functional groups characteristic of the target alkaloid.

The synthesis of (±)-elaeokanine A, (±)-elaeokanine B, and (±)-elaeokanine C has been successfully achieved utilizing a trans-fused indolizidine derivative as a common intermediate. This highlights the efficiency of employing a pre-constructed bicyclic core, which is then divergently converted to the various target molecules. The stability of the trans-indolizidine ring system is a critical factor in the planning and execution of these synthetic routes, although it has been noted that the ring can be susceptible to cleavage under certain acylating conditions. This necessitates careful selection of reagents and reaction conditions during the synthetic sequence.

The following table summarizes the key alkaloids synthesized from precursors related to this compound:

| Target Alkaloid | Key Synthetic Strategy | Precursor Type |

| (±)-Elaeokanine A | Elaboration of the indolizidine core | Trans-fused indolizidinone derivative |

| (±)-Elaeokanine B | Divergent synthesis from a common intermediate | Trans-fused indolizidinone derivative |

| (±)-Elaeokanine C | Functional group manipulation of the bicyclic core | Trans-fused indolizidinone derivative |

Derivatization Strategies and Functionalization of the this compound Core

The chemical reactivity of this compound is largely dictated by the presence of the lactam functionality. The carbonyl group and the adjacent α-protons provide handles for a variety of chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

One of the primary sites for functionalization is the α-carbon to the carbonyl group (C-2). Deprotonation at this position with a suitable base generates an enolate, which can then react with a range of electrophiles. This allows for the introduction of alkyl, acyl, and other functional groups at the C-2 position. The stereochemical outcome of these reactions is influenced by the rigid conformation of the trans-fused ring system, which can provide a degree of diastereoselectivity.

The carbonyl group at C-3 itself is another key site for derivatization. It can undergo nucleophilic addition reactions with organometallic reagents, such as Grignard or organolithium reagents, to yield tertiary alcohols. Subsequent dehydration of these alcohols can lead to the formation of endocyclic or exocyclic double bonds, providing further opportunities for functionalization. Additionally, the carbonyl group can be converted to other functional groups, such as a thiocarbonyl via treatment with Lawesson's reagent, or it can be completely removed through reduction.

The lactam nitrogen can also be a site for functionalization, although this is less common due to the potential for ring-opening reactions. Under specific conditions, N-alkylation or N-acylation can be achieved.

Key derivatization strategies are outlined in the table below:

| Reaction Site | Reaction Type | Reagents | Resulting Functional Group |

| C-2 (α-carbon) | Alkylation | Base (e.g., LDA), Alkyl halide | C-2 substituted indolizidinone |

| C-3 (Carbonyl) | Nucleophilic Addition | Grignard/Organolithium reagents | Tertiary alcohol |

| C-3 (Carbonyl) | Wittig Reaction | Phosphonium ylide | Exocyclic double bond |

| C-3 (Carbonyl) | Reduction | Reducing agents (e.g., LiAlH4) | Amine |

| Lactam Nitrogen | Alkylation/Acylation | Alkylating/Acylating agents | N-substituted indolizidinone |

Stereocontrolled Introduction of Additional Substituents and Complex Architectures

A critical aspect of utilizing this compound as a synthon is the ability to introduce new stereocenters with a high degree of control. The inherent chirality and conformational rigidity of the bicyclic system play a crucial role in directing the stereochemical outcome of subsequent reactions.

The introduction of substituents at the C-2 position via enolate chemistry often proceeds with a degree of diastereoselectivity. The incoming electrophile will preferentially approach from the less sterically hindered face of the enolate, which is dictated by the conformation of the trans-fused ring system. The choice of reaction conditions, including the base, solvent, and temperature, can significantly influence the diastereomeric ratio of the products.

For the construction of more complex architectures, intramolecular reactions are often employed. For instance, a side chain introduced at the C-2 position can be designed to participate in a subsequent cyclization reaction, leading to the formation of an additional ring fused to the indolizidine core. The stereochemistry of the newly formed ring is often controlled by the stereochemistry of the starting indolizidinone and the transition state of the cyclization reaction.

Furthermore, the existing stereocenter at C-8 can be used to direct the stereochemistry of reactions at other positions on the ring system through substrate-controlled methods. This allows for the creation of multiple new stereocenters in a predictable manner, which is essential for the total synthesis of complex natural products with defined stereochemistry.

The development of stereocontrolled methods for the functionalization of the this compound core continues to be an active area of research, with the aim of expanding its utility in the synthesis of a broader range of complex and biologically active molecules.

| Strategy | Description | Stereochemical Control |

| Diastereoselective Alkylation | Alkylation of the C-2 enolate with an electrophile. | The rigid conformation of the trans-fused rings directs the approach of the electrophile. |

| Intramolecular Cyclization | Cyclization of a pre-installed side chain onto the indolizidine core. | The stereochemistry of the starting material and the transition state geometry control the outcome. |

| Substrate-Controlled Reactions | The existing stereocenter at C-8 directs the stereochemistry of reactions at other positions. | The chiral environment of the substrate favors one stereochemical pathway over others. |

Emerging Methodologies and Future Research Directions in the Chemistry of Trans 8 Methylhexahydroindolizin 3 2h One

Development of Sustainable and Biocatalytic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of nitrogen heterocycles to minimize environmental impact. preprints.orgmdpi.com This includes the use of environmentally benign solvents, biocatalysts, and energy-efficient reaction conditions. preprints.orgmdpi.com

Biocatalysis , the use of enzymes to perform chemical transformations, is a particularly promising green approach. astrazeneca.com Enzymes offer high chemo-, regio-, and stereoselectivity under mild conditions, reducing the need for protecting groups and harsh reagents. nih.govresearchgate.net For the synthesis of indolizidine alkaloids and related structures, several biocatalytic strategies are being explored:

Enzyme-Catalyzed Key Steps : Incorporating enzymes to perform critical bond-forming reactions can create chiral centers with high fidelity. rsc.org For instance, transaminases can be used for asymmetric amination, while lipases are effective for kinetic resolutions and desymmetrization of intermediates. nih.govrsc.org

Chemo-enzymatic Synthesis : This hybrid approach combines the flexibility of traditional chemical synthesis with the selectivity of biocatalysis. nih.gov A complex scaffold can be built using chemical methods, followed by an enzymatic step to introduce chirality or perform a specific functional group transformation. rsc.org

Whole-Cell Biocatalysis : Utilizing whole microorganisms or plant cells can provide a "green" catalytic environment for complex reactions, such as multicomponent cycloadditions to form indolizine (B1195054) cores. researchgate.net For example, enzymes from horseradish root have demonstrated high catalytic activity in producing indolizine compounds in aqueous solutions. researchgate.net

The development of these methods for a target like trans-8-methylhexahydroindolizin-3(2H)-one would involve identifying or engineering enzymes capable of acting on key precursors, potentially leading to more efficient and enantiomerically pure syntheses. researchgate.netrsc.org

Table 1: Comparison of Green Chemistry Approaches for N-Heterocycle Synthesis

| Approach | Key Features | Advantages for Indolizinone Synthesis | Representative Biocatalysts |

|---|---|---|---|

| Biocatalysis | Use of enzymes or whole cells. astrazeneca.com | High stereoselectivity, mild reaction conditions (room temp, aqueous media), reduced waste. researchgate.net | Lipases, Transaminases, Oxidoreductases. rsc.orgresearchgate.netnih.gov |

| Alternative Solvents | Replacement of hazardous organic solvents with water, polyethylene (B3416737) glycol (PEG), or bio-based solvents. mdpi.com | Improved safety profile, reduced environmental pollution, potential for solvent recycling. | Water, Eucalyptol. mdpi.com |

| Photocatalysis | Use of light to induce chemical reactions. rsc.org | Energy-efficient activation of molecules, access to unique reaction pathways. rsc.org | N/A (Catalysts are typically metal complexes or organic dyes) |

| Microwave/Ultrasound | Non-traditional energy sources to accelerate reactions. mdpi.com | Drastically reduced reaction times, often improved yields. | N/A |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry , where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages for the synthesis of complex molecules like indolizinones. numberanalytics.comresearch.csiro.au Key benefits include:

Enhanced Safety and Control : Superior heat and mass transfer allow for precise control over reaction parameters, enabling the safe use of highly reactive intermediates and exothermic reactions. nih.govnih.gov

Scalability and Reproducibility : Scaling up a reaction is achieved by running the system for a longer duration, ensuring high reproducibility between batches. nih.gov

Integration and Telescoping : Multiple reaction steps can be linked together ("telescoped") without intermediate purification, significantly streamlining the synthetic process. uc.ptmdpi.com

The synthesis of various heterocyclic cores, including indoles and quinolizidines, has been successfully demonstrated using flow chemistry, highlighting its potential for constructing the indolizinone framework of this compound. mdpi.comresearchgate.net

Automated synthesis platforms combine robotics, software, and analytical tools to perform multi-step syntheses with minimal human intervention. researchgate.netnih.gov These platforms can accelerate the discovery and optimization of synthetic routes by systematically exploring a wide range of reaction conditions and starting materials. For a target like this compound, an automated platform could be programmed to:

Rapidly screen different catalysts and reagents for key cyclization steps.

Optimize reaction parameters such as temperature, pressure, and stoichiometry.

Synthesize a library of analogues for structure-activity relationship studies.

The integration of flow reactors into automated platforms represents a powerful combination for modern organic synthesis, enabling efficient, on-demand production of complex heterocyclic compounds. researchgate.net

Exploration of Novel Reactivity and Rearrangement Pathways

Understanding the fundamental reactivity of the indolizinone core is crucial for developing new synthetic strategies and functionalizing the molecule in novel ways. nih.gov Research in this area focuses on leveraging the unique electronic properties of the bicyclic system. For instance, the dienamine within the six-membered ring and the vinylogous amide in the five-membered ring exhibit different reactivities, allowing for selective transformations. nih.gov

Future research directions include:

Catalyst-Controlled Rearrangements : The development of catalytic systems that can steer a reaction towards a specific structural isomer is a key goal. nih.gov For related indole-based systems, different metal catalysts (e.g., rhodium vs. copper) have been shown to control whether a reaction proceeds through a researchgate.netnih.gov- or mdpi.comnih.gov-sigmatropic rearrangement, leading to completely different product scaffolds from the same starting material. nih.govchemrxiv.org Applying this concept to indolizinone precursors could unlock new pathways to structural analogues of this compound.

Domino and Cascade Reactions : Designing reactions where multiple bonds are formed in a single, uninterrupted sequence (a domino or cascade reaction) can dramatically increase synthetic efficiency. researchgate.net Developing a domino condensation-cyclization method for the indolizinone core could provide rapid access to the desired structure from simple starting materials. researchgate.net

C-H Activation : Directly functionalizing the carbon-hydrogen bonds of the indolizinone scaffold offers a highly atom-economical way to introduce new substituents without the need for pre-functionalized starting materials.

Exploring these novel pathways can lead to more concise and versatile syntheses of this compound and its derivatives, enabling the creation of new molecular architectures for further study. nih.gov

Advanced Analytical Techniques for In-Situ Monitoring of Indolizinone Synthesis

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). stepscience.comlongdom.org The goal is to build quality into the product rather than testing for it at the end. researchgate.net Integrating PAT into the synthesis of this compound, especially in a flow chemistry setup, is a key area for future development. rsc.org

Advanced analytical techniques that can be used for in-situ (in the reaction vessel) monitoring include:

Spectroscopic Methods :

FTIR (Fourier-Transform Infrared) and Raman Spectroscopy : These techniques provide real-time information on the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. rsc.org

NMR (Nuclear Magnetic Resonance) Spectroscopy : Flow NMR allows for the continuous analysis of the reaction mixture, providing detailed structural information and quantitative data on reaction kinetics and conversion. rsc.org

Chromatographic Methods :

Online HPLC/UPLC-MS (High-Performance Liquid Chromatography/Ultra-Performance Liquid Chromatography-Mass Spectrometry) : A small portion of the reaction stream can be automatically diverted to an LC-MS system for rapid separation and identification of components, offering high sensitivity and specificity. rsc.orgmdpi.com

By implementing these PAT tools, chemists can gain a deeper understanding of the reaction mechanism, identify transient intermediates, and rapidly optimize reaction conditions to maximize yield and purity while ensuring process stability. nih.gov This is particularly valuable for complex multi-step syntheses and for ensuring consistent quality in a manufacturing environment. nih.gov

Table 2: In-Situ Analytical Techniques for Synthesis Monitoring

| Technique | Type of Information Provided | Advantages for Indolizinone Synthesis |

|---|---|---|

| FTIR/Raman Spectroscopy | Functional group analysis, concentration of major species. rsc.org | Non-invasive, rapid data acquisition, suitable for reaction kinetics. |

| Flow NMR Spectroscopy | Detailed structural information, quantification of all proton-containing species. rsc.org | Highly specific, provides mechanistic insights. |

| Online LC-MS | Separation and identification of all components, detection of trace impurities. mdpi.comuva.es | High sensitivity and selectivity, ideal for complex reaction mixtures. |

| UV-Vis Spectroscopy | Concentration of chromophoric species. | Simple, cost-effective for specific applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.